molecular formula C11H13FN2O B8164277 N-(cyclobutylmethyl)-2-fluoropyridine-3-carboxamide

N-(cyclobutylmethyl)-2-fluoropyridine-3-carboxamide

Cat. No.: B8164277
M. Wt: 208.23 g/mol
InChI Key: LPENKVLLSCUNLJ-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-2-fluoropyridine-3-carboxamide: is an organic compound that features a cyclobutylmethyl group attached to a pyridine ring, which is further substituted with a fluorine atom and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-2-fluoropyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Cyclobutylmethyl Group: This step can be achieved through a nucleophilic substitution reaction where a cyclobutylmethyl halide reacts with the pyridine derivative.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutylmethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

    Reduction: Formation of cyclobutylmethylamines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as a pharmaceutical intermediate.
  • Explored for its biological activity, including potential anti-inflammatory or anticancer properties.

Industry:

  • Utilized in the development of novel materials with specific electronic or optical properties.
  • Applied in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-2-fluoropyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and metabolic stability, while the cyclobutylmethyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

    N-(cyclopropylmethyl)-2-fluoropyridine-3-carboxamide: Similar structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.

    N-(cyclobutylmethyl)-2-chloropyridine-3-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness:

  • The presence of the fluorine atom in N-(cyclobutylmethyl)-2-fluoropyridine-3-carboxamide can significantly influence its chemical reactivity and biological activity compared to its analogs.
  • The cyclobutylmethyl group provides a unique steric and electronic environment, potentially leading to different interaction profiles with biological targets or catalytic sites.

Properties

IUPAC Name

N-(cyclobutylmethyl)-2-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-10-9(5-2-6-13-10)11(15)14-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPENKVLLSCUNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC(=O)C2=C(N=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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